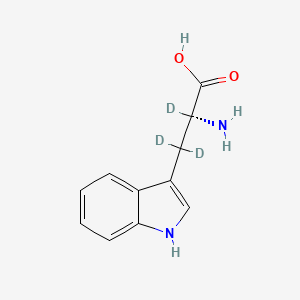
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid is a deuterated analog of tryptophan, an essential amino acid. The compound features a trideuterated propanoic acid moiety attached to an indole ring, making it a unique variant of naturally occurring tryptophan. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the propanoic acid chain, which can influence the compound’s chemical properties and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium into the tryptophan molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often require a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form deuterated tryptamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Deuterated tryptamine derivatives.
Substitution: Various N-substituted tryptophan derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of tryptophan in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating serotonin pathways due to its structural similarity to tryptophan.
Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, similar to tryptophan. It can be incorporated into proteins during translation, affecting protein structure and function. Additionally, it may influence serotonin synthesis by serving as a precursor, thereby modulating neurotransmitter levels and associated biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: The non-deuterated analog, essential for protein synthesis and serotonin production.
Deuterated Tryptophan: Other deuterated variants with different deuterium incorporation patterns.
Tryptamine: A decarboxylated derivative of tryptophan, involved in neurotransmitter synthesis.
Uniqueness
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid is unique due to its specific deuterium incorporation, which can alter its metabolic stability and interaction with biological targets. This makes it valuable for research applications where isotopic labeling is required to study metabolic pathways and molecular interactions.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i5D2,9D |
Clé InChI |
QIVBCDIJIAJPQS-PKHUVNBJSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])C1=CNC2=CC=CC=C21)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


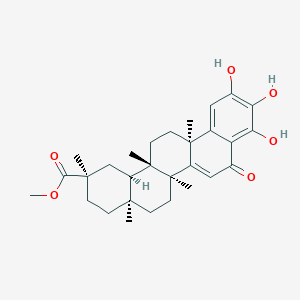
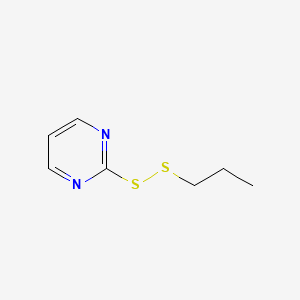
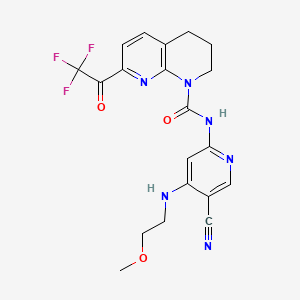
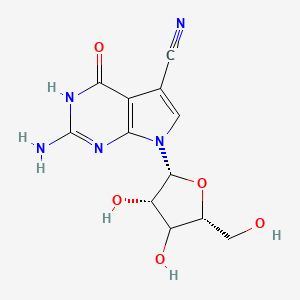
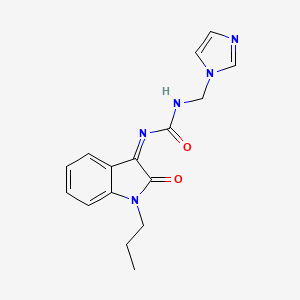
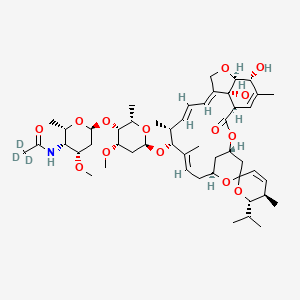
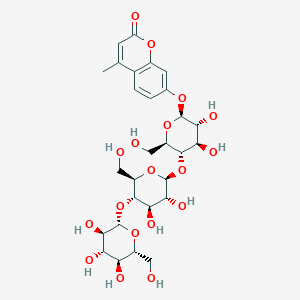
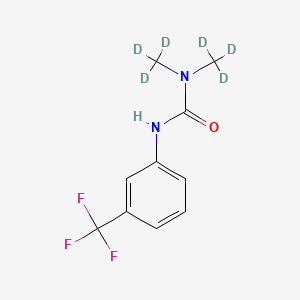
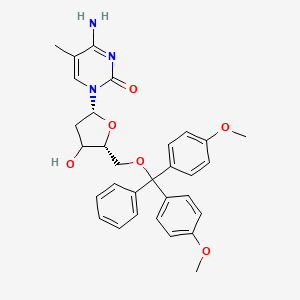

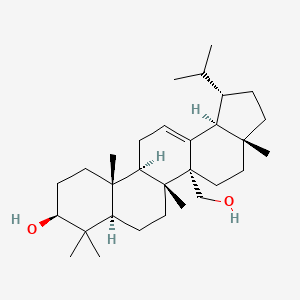
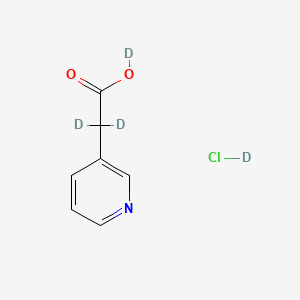
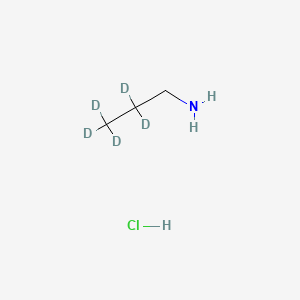
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
